[(2R)-oxolan-2-yl]methanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
[(2R)-oxolan-2-yl]methanethiol |
InChI |
InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
HZEQZXCNBJSQCS-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CS |
Canonical SMILES |
C1CC(OC1)CS |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2r Oxolan 2 Yl Methanethiol Transformations
Thiol Functional Group Reactivity Profile
The thiol (-SH) group is the primary site of reactivity in [(2R)-oxolan-2-yl]methanethiol, engaging in a variety of chemical transformations including acid-base reactions, oxidations, and additions to unsaturated systems.
Acid-Base Equilibria and Thiolate Nucleophilicity
Thiols are sulfur analogs of alcohols and are generally more acidic. wikipedia.orgchemistrytalk.org For instance, the pKa of methanethiol (B179389) is approximately 10.4, making it significantly more acidic than methanol. wikipedia.org This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better distribution of the negative charge in the resulting thiolate anion (RS⁻). chemistrytalk.org
The deprotonation of a thiol yields a thiolate, which is a potent nucleophile. chemistrytalk.org In the case of this compound, treatment with a base will generate the corresponding [(2R)-oxolan-2-yl]methanethiolate. This thiolate is a strong nucleophile and can participate in various reactions, such as S-alkylation. wikipedia.org
The nucleophilicity of the thiolate anion is a key factor in its chemical reactivity, driving its participation in a wide range of synthetic transformations. chemistrytalk.org
Oxidation Pathways: Formation of Disulfides, Sulfoxides, and Sulfones
The sulfur atom in thiols exists in a low oxidation state and is readily oxidized. wikipedia.org The oxidation of thiols can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation, often with reagents like iodine or bromine, results in the formation of disulfides (RSSR). wikipedia.org For example, the oxidation of two molecules of this compound would yield bis([(2R)-oxolan-2-yl]methyl) disulfide.
More powerful oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can further oxidize the sulfur atom to form sulfoxides (R-S(=O)-R') and ultimately sulfones (R-S(=O)₂-R'). wikipedia.org The oxidation of thiols can also be achieved using oxygen in the presence of a suitable catalyst. wikipedia.org
Recent research has explored chemoselective methods for thiol oxidation. For instance, nickel ferrite (B1171679) nanoparticles in combination with hydrogen peroxide have been shown to be an effective and green catalyst for the chemoselective oxidation of thiols to disulfides. rsc.org Another study demonstrated the use of oxoammonium cations for the highly chemoselective oxidation of thiols to disulfides, a process that tolerates other oxidation-labile functional groups like amines and alcohols. acs.orgacs.orgnih.gov This reaction proceeds through a polar two-electron mechanism, which differs from typical radical-based thiol couplings. acs.orgnih.govresearchgate.net
Thiyl radicals (RS•) are key intermediates in many thiol oxidation reactions. nih.gov These radicals can be generated through various pathways, including reaction with other radical species or through photolysis. Once formed, thiyl radicals can undergo several reactions, including dimerization to form disulfides. rsc.org
The mechanism of thiol oxidation by superoxide (B77818) radicals has been a subject of study, with computational calculations suggesting the formation of a three-electron-bonded adduct followed by elimination of a hydroxide (B78521) anion to yield a sulfinyl radical. researchgate.netacs.org This pathway is predicted to be more favorable than hydrogen atom transfer from the thiol to a protonated superoxide radical. acs.org
Thiyl radicals can also participate in hydrogen abstraction reactions from C-H bonds, leading to the formation of carbon-centered radicals. nih.gov This process highlights the potential for thiyl radicals to induce further chemical transformations.
The development of methods for the chemoselective oxidation of thiols is an active area of research. The ability to selectively oxidize a thiol in the presence of other sensitive functional groups is crucial for complex molecule synthesis. As mentioned earlier, oxoammonium salts like Bobbitt's salt have been shown to be highly chemoselective oxidants for converting thiols to disulfides. acs.orgnih.gov This method is effective in various solvents, including water, methanol, and acetonitrile, and can tolerate a range of other functional groups. acs.orgacs.orgnih.gov
Another approach involves the use of nickel ferrite nanoparticles as a magnetically separable and reusable catalyst for the chemoselective oxidation of thiols to disulfides using hydrogen peroxide as the oxidant. rsc.org
Addition Reactions to Unsaturated Systems (e.g., Michael Additions)
Thiolates, being excellent nucleophiles, can readily participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Michael addition. organicchemistrytutor.comresearchgate.net In this reaction, the thiolate adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. organicchemistrytutor.com
The Michael addition is a valuable carbon-carbon bond-forming reaction in organic synthesis. researchgate.net For this compound, deprotonation would generate the corresponding thiolate, which could then act as a Michael donor, adding to various Michael acceptors like α,β-unsaturated aldehydes, ketones, esters, or nitriles. researchgate.net
Computational studies have been conducted to investigate the addition of methanethiol, as a model for cysteine, to a wide array of Michael acceptors. nih.govub.edu These studies predict that the reaction products of methanethiol with certain activated triple bonds are thermodynamically more stable than the adducts formed with maleimides. nih.govub.edu However, kinetic calculations suggest that the thiolate anion reacts more rapidly with maleimides. nih.govub.edu
Oxolane Ring System Reactivity
The oxolane, or tetrahydrofuran (B95107), ring is a five-membered cyclic ether. nih.gov It is generally a stable and relatively unreactive moiety, often serving as a structural component in many natural and synthetic compounds. nih.gov The reactivity of the oxolane ring in this compound is significantly lower than that of the thiol group. Under most conditions encountered during transformations of the thiol group, the oxolane ring is expected to remain intact.
However, under strongly acidic conditions, the ether oxygen of the oxolane ring can be protonated, which can lead to ring-opening reactions. The specifics of such reactions would depend on the reaction conditions and the nature of the nucleophiles present.
Ring-Opening Reactions with Nucleophiles (Analogous to Epoxides)
The oxolane ring in this compound, while generally more stable than a three-membered epoxide ring, can undergo nucleophilic ring-opening reactions, particularly when activated by a Lewis acid or under harsh reaction conditions. wikipedia.orgnih.gov These reactions bear resemblance to the well-studied ring-opening of epoxides. nih.govyoutube.com The attack of a nucleophile can theoretically occur at either the C5 or C2 position of the oxolane ring.
Under acidic conditions or in the presence of a Lewis acid, the ether oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. The regioselectivity of the attack is influenced by both steric and electronic factors. For 2-substituted oxolanes, nucleophilic attack often occurs at the less substituted C5 position, following an S_N_2-like mechanism. However, if the substituent at C2 can stabilize a positive charge, a mechanism with more S_N_1 character at the C2 position may be favored.
Strong nucleophiles can also open the oxolane ring, although this typically requires more forcing conditions compared to epoxides. youtube.com The inherent strain of the five-membered ring provides the thermodynamic driving force for these reactions. wikipedia.org The regioselectivity with strong, non-basic nucleophiles generally favors attack at the less sterically hindered C5 position.
It is important to note that the thiol group within the molecule can itself act as an internal nucleophile. Intramolecular cyclization via attack of the sulfur on the oxolane ring could lead to the formation of a bicyclic thia-ether system, although this transformation would likely require specific reaction conditions to be favorable.
Stability and Conformations of the Oxolane Ring in Reaction Intermediates
The oxolane ring is not planar and adopts a puckered "envelope" or "twist" conformation to minimize torsional strain. nih.govacs.org In this compound, the methanethiol group will occupy a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers and the energy barrier to interconversion are crucial in determining the stereochemical course of reactions.
During a ring-opening reaction, the conformation of the oxolane ring in the transition state plays a critical role. For an S_N_2-type reaction, the nucleophile will attack from the backside of the C-O bond being broken. The conformation of the ring will influence the accessibility of the electrophilic carbon atoms (C2 and C5) to the incoming nucleophile.
Computational studies on related systems, such as 2-substituted 1,3-dioxolanes, have shown that the stereochemical outcome of ring-opening reactions can be interpreted based on the calculated stabilities of various transition state structures. nih.gov Similar computational approaches could be employed to predict the most likely reaction pathways and intermediate conformations for this compound. For instance, density functional theory (DFT) calculations have been used to investigate the mechanistic pathways of thiazole (B1198619) synthesis, providing insights into the energies of intermediates and transition states. rsc.org
Stereochemical Outcomes and Diastereoselectivity in Reactions
The presence of a stereocenter at the C2 position of the oxolane ring in this compound introduces the element of stereoselectivity into its reactions. wikipedia.org Any transformation involving this chiral center or the creation of a new one has the potential to proceed with a degree of diastereoselectivity.
In ring-opening reactions, if the nucleophilic attack occurs at the C5 position, the stereochemistry at C2 is retained in the product. However, if the attack is at the C2 carbon, inversion of configuration at this center would be expected for an S_N_2 mechanism. The diastereomeric excess of the product will depend on the relative energy barriers of the competing reaction pathways. wikipedia.org
The concept of using a chiral auxiliary to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. wikipedia.org In the case of this compound, the chiral oxolane moiety itself can act as an internal chiral director, influencing the stereochemistry of reactions at the thiol group or at other parts of the molecule if it is incorporated into a larger structure.
The stereoselective formation of substituted 1,3-dioxolanes from alkenes highlights how a cyclic structure can direct the stereochemical outcome of a reaction. mdpi.com In these cases, the formation of a cyclic cation intermediate leads to a stereospecific reaction. A similar influence of the chiral oxolane ring on the stereochemical course of reactions of this compound can be anticipated.
Kinetic and Thermodynamic Considerations of Key Reactions
The feasibility and outcome of any chemical transformation of this compound are governed by the principles of kinetics and thermodynamics. wiley-vch.de Ring-opening reactions of the oxolane ring are generally thermodynamically favorable due to the relief of ring strain. wikipedia.org The enthalpy change (ΔH) for the polymerization of tetrahydrofuran, for example, is negative, indicating an exothermic process. wiley-vch.de
However, the activation energy (Ea) for ring-opening can be significant, making the reaction kinetically slow without a catalyst. Lewis acids or strong nucleophiles lower this activation barrier. The competition between different reaction pathways, such as nucleophilic attack at C2 versus C5, is determined by the relative activation energies of the respective transition states.
The kinetics of ring-opening polymerizations of cyclic ethers have been studied extensively. acs.orgresearchgate.net These studies often reveal the order of the reaction with respect to the monomer and initiator, as well as the activation parameters. For instance, kinetic studies of thioboration reactions of alkynes have been used to elucidate the reaction mechanism, showing a second-order process and providing values for the activation enthalpy and entropy. nih.gov Similar kinetic investigations for reactions of this compound would be invaluable for understanding its reactivity.
For a reversible reaction, the position of the equilibrium is determined by the Gibbs free energy change (ΔG), which incorporates both enthalpy and entropy changes. For ring-opening polymerizations, there is often a ceiling temperature (Tc) above which the polymerization is no longer thermodynamically favorable due to the negative entropy of polymerization. wiley-vch.de
Detailed Reaction Mechanism Elucidation using Spectroscopic and Computational Methods
A comprehensive understanding of the reaction mechanisms of this compound requires a combination of spectroscopic and computational techniques. unl.edu
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the products of a reaction and can provide crucial stereochemical information through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. mdpi.com For example, NMR has been used to determine the conformation of oxathiolane ring systems. acs.org
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and can provide structural information through fragmentation patterns.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the starting material and products.
In-situ Spectroscopic Techniques: Monitoring a reaction in real-time using techniques like in-situ IR or NMR can provide valuable kinetic data and help to identify transient intermediates.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. rsc.org They can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. This information allows for the determination of reaction pathways, activation energies, and the prediction of stereochemical outcomes. nih.govnih.gov
Ab initio Molecular Dynamics: These simulations can provide a dynamic picture of the reaction, including the role of the solvent in the reaction mechanism. nih.gov
By integrating experimental data from spectroscopic methods with theoretical insights from computational chemistry, a detailed and robust understanding of the mechanistic organic chemistry of this compound transformations can be achieved.
Applications and Utility
Role in Asymmetric Catalysis
Chiral thiols are known to be effective ligands in asymmetric catalysis. mdpi.comacs.org The sulfur atom can coordinate to a metal center, and the chiral backbone can create a stereochemically defined environment around the catalytic site, enabling enantioselective transformations. This compound could potentially be used as a chiral ligand in various metal-catalyzed reactions, such as allylic substitutions or conjugate additions. acs.org
Use as a Chiral Building Block in Organic Synthesis
As a chiral molecule with a reactive thiol group, this compound can serve as a valuable synthon for the construction of more complex chiral molecules. The thiol group can undergo various transformations, such as alkylation, oxidation, and addition to unsaturated systems, allowing for the introduction of the chiral oxolane moiety into a target structure. organic-chemistry.org This is particularly relevant in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required.
Potential as a Chiral Derivatizing Agent
Chiral derivatizing agents are used to convert enantiomers into diastereomers, which can then be separated or distinguished using techniques like NMR spectroscopy or chromatography. This compound could potentially be used to derivatize racemic mixtures of compounds containing a suitable functional group that reacts with the thiol.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Separation Techniques
Chromatography is indispensable for separating the target enantiomer from its mirror image (the (S)-enantiomer) and from other impurities. The choice of technique depends on the scale and purpose of the analysis, from reaction monitoring to preparative separation.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a powerful technique for determining the enantiomeric excess (e.e.) of volatile chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
For the analysis of [(2R)-oxolan-2-yl]methanethiol, a sample would be injected into a GC instrument equipped with a capillary column coated with a CSP. Cyclodextrin derivatives are common CSPs for this purpose, as they possess a chiral cavity that can include guest molecules, leading to separation based on the fit and interaction strength. researchgate.netnih.gov The separation of the (R)- and (S)-enantiomers allows for their quantification by integrating the peak areas in the resulting chromatogram. The enantiomeric excess is then calculated using the formula:
e.e. (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
The selection of the specific cyclodextrin-based column and the optimization of GC parameters (e.g., temperature ramp, carrier gas flow rate) would be critical to achieving baseline separation.
Table 1: Illustrative Chiral GC Parameters for Enantiomeric Excess Determination
| Parameter | Value / Type | Purpose |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., β-DEX™, γ-DEX™) | Provides a chiral environment for enantiomeric separation. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min | Optimizes separation between enantiomers and impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection and quantification. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Expected Result | Two distinct peaks with different retention times for (R) and (S) enantiomers. | Allows for the calculation of enantiomeric excess. |
Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scale Separations
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical quantification and preparative-scale separation of enantiomers. nih.gov Similar to chiral GC, it utilizes a chiral stationary phase, but it is suitable for a wider range of compounds, including those that are less volatile or thermally unstable.
For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. arkat-usa.org These phases can separate a broad array of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole, and steric repulsion. The separation can be performed in normal-phase, reversed-phase, or polar-organic modes, depending on the specific column and analyte properties. rsc.org By developing a robust HPLC method, one can not only determine the enantiomeric purity but also isolate gram-scale quantities of the desired (R)-enantiomer for further research. wordpress.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Mixture Analysis
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique primarily used for qualitative analysis. In the context of synthesizing this compound, TLC is an invaluable tool for monitoring the progress of a chemical reaction. By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) over time and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. The components are visualized by UV light if they are chromophoric or by staining with a suitable agent, such as potassium permanganate, which reacts with the thiol group. While standard TLC does not separate enantiomers, it effectively separates compounds with different polarities, making it ideal for confirming the completion of a reaction before proceeding with workup and purification.
Advanced Spectroscopic Characterization
Once the compound is purified, spectroscopic methods are used to confirm its chemical structure and stereochemistry unequivocally.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR would provide key information.
¹H NMR: Would show characteristic signals for the protons on the tetrahydrofuran (B95107) ring and the methylene (B1212753) thiol group (-CH₂SH). The coupling patterns (splitting) and chemical shifts of the protons adjacent to the chiral center (at C2) are particularly sensitive to the stereochemistry.
¹³C NMR: Would reveal the number of unique carbon atoms, confirming the basic carbon skeleton. The chemical shifts of the carbons in the tetrahydrofuran ring, especially C2 and C5, can be diagnostic of the relative stereochemistry in substituted oxolanes. arkat-usa.org
To assign the absolute stereochemistry, advanced NMR techniques may be required. This can involve the use of chiral solvating agents or chiral derivatizing agents to create diastereomeric complexes that exhibit distinct NMR spectra. Alternatively, Nuclear Overhauser Effect (nOe) experiments can be used to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry of substituents on the ring. wordpress.com Computational methods, comparing experimentally obtained NMR data with data predicted for different stereoisomers using Density Functional Theory (DFT), have also become a robust approach for stereochemical assignment. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values would need to be determined experimentally.)
| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| -SH | ¹H | 1.3 - 1.6 | t |
| -CH₂S- | ¹H | 2.5 - 2.8 | m |
| H2 (ring) | ¹H | 3.9 - 4.2 | m |
| H5 (ring) | ¹H | 3.7 - 3.9 | m |
| H3, H4 (ring) | ¹H | 1.8 - 2.1 | m |
| -CH₂S- | ¹³C | 28 - 32 | |
| C2 (ring) | ¹³C | 75 - 80 | Chiral center |
| C5 (ring) | ¹³C | 67 - 71 | |
| C3, C4 (ring) | ¹³C | 25 - 35 |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it becomes a highly sensitive and specific analytical tool. nist.govnih.gov
For this compound, Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) could be used. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the structure; for instance, a common fragmentation pathway for tetrahydrofuran derivatives is the loss of ring fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. It is important to note that when using tetrahydrofuran as a solvent for sample preparation, the potential for peroxide formation exists, which can lead to the oxidation of sulfur-containing compounds, an effect that would be observable by MS.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a critical analytical technique for confirming the absolute configuration of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. An achiral molecule will not exhibit a CD signal, whereas enantiomers will produce mirror-image spectra.
For this compound, the presence of a stereocenter at the C2 position of the oxolane ring makes it optically active. The (R)-enantiomer will produce a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths, corresponding to its electronic transitions. The corresponding (S)-enantiomer, [(2S)-oxolan-2-yl]methanethiol, would theoretically produce a CD spectrum that is an exact mirror image of the (R)-form.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes. These methods are complementary and essential for the structural elucidation of compounds like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds. For this compound, the key functional groups—the thiol (S-H), the oxolane ring (C-O-C ether and C-C bonds), and the methylene groups (C-H)—give rise to distinct absorption bands.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (laser). It is particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.
The expected vibrational frequencies for this compound are based on data from analogous structures, including other mercaptans and cyclic ethers. researchgate.netnih.govwikipedia.org The S-H stretching vibration is a particularly clear indicator, typically appearing as a weak but sharp band around 2550 cm⁻¹ in the IR spectrum. researchgate.net The C-H stretching vibrations of the methylene groups in the ring and the side chain are expected in the 2800-3000 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong | Strong |
| S-H (Thiol) | Stretching | 2550 - 2600 | Weak | Strong |
| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 | Strong | Weak |
| CH₂ | Scissoring | 1440 - 1480 | Medium | Medium |
| C-S (Thiol) | Stretching | 600 - 700 | Weak | Strong |
Hyphenated Analytical Systems (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for the identification and quantification of volatile and semi-volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile sulfur compounds. frontiersin.orgnih.gov The sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio.
For this compound, which is known as a potent coffee aroma compound, GC-MS analysis is standard. ub.edu The mass spectrum is generated by electron ionization, causing the molecular ion to fragment in a predictable pattern. This fragmentation pattern serves as a chemical fingerprint. A key fragmentation involves the loss of the thiol group or cleavage of the oxolane ring. The most abundant ion peak (base peak) is often from the stable tetrahydrofurfuryl cation (m/z 81). imreblank.ch The molecular ion peak (M⁺) would be expected at m/z 118, corresponding to the molecular weight of the compound.
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 118 | [C₅H₁₀OS]⁺ | Molecular Ion (M⁺) |
| 85 | [C₅H₉O]⁺ | Loss of -SH radical |
| 81 | [C₅H₅O]⁺ | Tetrahydrofurfuryl cation (often the base peak) |
| 71 | [C₄H₇O]⁺ | Ring fragmentation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium fragments |
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for such volatile compounds, LC-MS can also be employed, particularly for analyzing the compound within a complex liquid matrix or for analyzing less volatile derivatives. tandfonline.com In LC-MS, separation occurs in the liquid phase, which can be advantageous for thermally unstable molecules. The interface between the LC and MS (e.g., electrospray ionization - ESI) is designed to efficiently ionize the analytes from the liquid mobile phase into the gas phase for mass analysis. This technique is highly sensitive and can provide complementary information to GC-MS for a comprehensive analytical profile.
Theoretical and Computational Chemistry Studies of 2r Oxolan 2 Yl Methanethiol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for a range of molecular systems. researchgate.net For [(2R)-oxolan-2-yl]methanethiol, DFT calculations can predict various molecular properties and reactivity descriptors. nih.gov
DFT is employed to optimize the molecule's geometry, determining the most stable arrangement of its atoms and calculating corresponding properties such as bond lengths, bond angles, and dihedral angles. Thermodynamic parameters including enthalpy, Gibbs free energy, and entropy can also be computed. researchgate.net Furthermore, DFT is used to calculate global reactivity descriptors that provide insight into the chemical behavior of the molecule. nih.govnih.gov
Table 1: Exemplary Molecular Properties of this compound Predicted by DFT Calculations
| Property | Predicted Value (Example) | Description |
| Geometric Parameters | ||
| C-S Bond Length | 1.85 Å | The distance between the carbon of the methylene (B1212753) bridge and the sulfur atom. |
| S-H Bond Length | 1.34 Å | The distance between the sulfur and hydrogen atoms of the thiol group. |
| C-O-C Bond Angle | 109.5° | The angle within the oxolane ring's ether linkage. |
| Electronic Properties | ||
| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |
| Thermodynamic Properties | ||
| Standard Enthalpy of Formation | -150 kJ/mol | The change in enthalpy during the formation of 1 mole of the compound from its constituent elements. |
| Gibbs Free Energy of Formation | -85 kJ/mol | The maximum reversible work that may be performed by a system at constant temperature and pressure. |
Note: The values in this table are illustrative examples of the data that would be generated from DFT calculations and are not based on published experimental or computational results for this specific molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com
Analysis of the HOMO and LUMO energy levels allows for the calculation of various quantum chemical parameters that describe a molecule's reactivity. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur atom, making the thiol group a likely site for electrophilic attack. The LUMO would be distributed across the antibonding orbitals of the molecule.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Formula | Hypothetical Value | Interpretation |
| EHOMO | - | -9.5 eV | Energy of the highest occupied molecular orbital. |
| ELUMO | - | -1.0 eV | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 8.5 eV | Indicates high kinetic stability and low reactivity. |
| Ionization Potential (I) | -EHOMO | 9.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.0 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 4.25 eV | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | 0.118 eV⁻¹ | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.62 eV | A measure of the energy lowering upon accepting electrons. |
Note: These values are hypothetical and serve to illustrate the application of FMO theory. They are derived from the principles of quantum chemistry and are not from specific computational results for this molecule.
Conformational Analysis and Stereochemical Predictions
The flexible five-membered oxolane ring and the rotatable C-C and C-S single bonds in this compound allow it to adopt multiple three-dimensional shapes, or conformations. Understanding these conformations is crucial as they can influence the molecule's physical properties and biological activity.
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational flexibility of molecules. youtube.com MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comyoutube.com An MD simulation provides a trajectory of the molecule, showing how its conformation evolves. This allows for the study of dynamic processes and the statistical sampling of the conformational space to identify the most stable and populated conformers. For this compound, MD simulations can reveal the preferred orientations of the methanethiol (B179389) side chain relative to the oxolane ring and the puckering of the ring itself.
The thiol (-SH) and ether (-O-) groups in this compound can participate in various non-covalent intermolecular interactions. These include dipole-dipole interactions and weak hydrogen bonding, where the thiol hydrogen acts as a donor or the oxygen and sulfur atoms act as acceptors. These interactions govern how molecules interact with each other in the liquid phase and can lead to aggregation. Computational methods, particularly MD simulations, can model these interactions by including appropriate terms in the force field. acs.org By simulating a system with multiple molecules, it is possible to predict aggregation behavior and study the structure of molecular clusters.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
For this compound, this approach could be used to study its formation pathways or its degradation reactions, such as oxidation of the thiol group. DFT calculations are commonly used to locate the geometry of transition states and calculate the activation energy barrier of a reaction. researchgate.net This information provides a quantitative understanding of reaction rates and helps to predict the most likely reaction pathways. For example, modeling the reaction of the thiol with an oxidizing agent would involve calculating the energy of the reactants, locating the transition state for hydrogen abstraction or oxygen insertion, and calculating the energy of the resulting products.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry offers powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation and characterization of molecules like this compound.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. mdpi.comnih.govacs.org The most common and reliable method for this is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach allows for the calculation of isotropic magnetic shielding tensors for each nucleus in the molecule.
The computational process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry.
Shielding Tensor Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to obtain the absolute shielding values for each nucleus.
Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The accuracy of these predictions can be quite high, with mean absolute errors for ¹H NMR often below 0.10 ppm. nih.gov
Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (CH-O) | 4.10 | 78.5 |
| C2' (CH₂) | 1.95 | 26.0 |
| C3' (CH₂) | 1.80 | 25.5 |
| C4' (CH₂) | 3.85 | 68.0 |
| C1 (CH₂-S) | 2.65 | 30.0 |
| SH | 1.50 | - |
Note: These values are illustrative and represent typical ranges for similar structural motifs. Actual values would depend on the specific computational method and basis set used.
Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. These calculations not only predict the frequencies of vibrational modes but also their intensities and corresponding atomic motions. DFT methods, such as B3LYP, are widely used for this purpose. globalresearchonline.nettandfonline.comnih.gov
The process involves:
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which gives the Hessian matrix.
Mode Analysis: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the normal modes. psu.edu The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Spectral Simulation: The calculated frequencies and intensities can be used to generate a theoretical IR or Raman spectrum, which can then be compared with experimental data. mdpi.com
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(S-H) | 2550 | S-H stretching |
| ν(C-H) | 2850-2950 | C-H stretching (aliphatic) |
| ν(C-O) | 1050-1150 | C-O stretching (ether) |
| δ(CH₂) | 1450-1470 | CH₂ scissoring |
| ν(C-S) | 600-700 | C-S stretching |
Note: This table presents a selection of expected vibrational modes for illustrative purposes. A full computational analysis would yield a complete set of normal modes for the molecule.
In Silico Design of Novel Chiral Oxolanyl Thiol Structures
In silico design is a powerful approach in modern chemistry, particularly in drug discovery and materials science, to rationally design new molecules with desired properties. nih.govresearchgate.net For chiral molecules like this compound, computational methods can guide the design of new structures with enhanced or specific biological activities or material properties. scispace.comresearchgate.net Chiral sulfur compounds are of significant interest due to their presence in various pharmaceuticals and their role in asymmetric synthesis. longdom.orgresearchgate.netrsc.org
The design process for novel chiral oxolanyl thiol structures would typically involve:
Virtual Screening: Large libraries of virtual compounds can be created by modifying the parent structure of this compound. These modifications could include adding substituents to the oxolane ring or modifying the thiol group.
Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict the binding affinity and orientation of the designed molecules within the active site of a protein. nih.gov This helps in prioritizing compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the designed molecules with their predicted activity. This can help in identifying the key molecular descriptors that influence the desired property.
ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the newly designed compounds, which is crucial in the early stages of drug development.
Based on the structure of this compound, several novel structures could be proposed for in silico investigation:
Substituted Oxolane Ring: Introducing functional groups (e.g., hydroxyl, amino, or fluoro groups) at various positions on the oxolane ring could modulate the molecule's polarity, hydrogen bonding capacity, and steric profile, potentially leading to enhanced interactions with a biological target.
Thiol Group Modification: The thiol group could be converted to other sulfur-containing functionalities, such as a sulfoxide or a sulfone. This would introduce a new chiral center at the sulfur atom, leading to diastereomeric compounds with potentially different biological activities.
Ring Modification: The oxolane ring could be replaced with other heterocyclic systems, such as tetrahydrothiophene or pyrrolidine, to explore the impact of the heteroatom on the molecule's properties.
These in silico designed molecules would then be subjected to the computational predictions of spectroscopic parameters as described in the previous section to aid in their potential future synthesis and characterization.
Academic Exploration of Biochemical Interactions and Materials Science Applications
Biochemical Pathway Research and Enzymatic Biotransformations
The study of [(2R)-oxolan-2-yl]methanethiol intersects with significant areas of biochemical research, particularly concerning the enzymatic processes that govern the formation of volatile sulfur compounds. These pathways are crucial in various biological systems for generating aroma and flavor profiles.
Carbon-sulfur lyases (C-S lyases) are a class of enzymes that play a pivotal role in the metabolism of sulfur-containing amino acids and the generation of thiols. nih.gov These enzymes, specifically pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the cleavage of a carbon-sulfur bond in S-conjugated cysteine precursors. genome.jp This reaction releases a free thiol, pyruvate, and ammonia. genome.jp The investigation into these enzymes is critical for understanding the biogenesis of potent aroma compounds, such as this compound, from non-volatile precursors.
Research on analogous compounds has provided a clear model for this process. For instance, the yeast Saccharomyces cerevisiae possesses C-S lyases, encoded by genes such as STR3 and CYS3, that can cleave a cysteine-furfural conjugate to release the potent aroma compound 2-furfurylthiol. nih.gov This enzymatic action is a direct parallel to the likely biotransformation pathway that would generate this compound from its corresponding S-cysteine conjugate. These enzymes exhibit broad substrate specificity, acting on various aliphatic and aromatic S-conjugates of L-cysteine. genome.jp The study of microbial C-S lyases, such as methionine gamma-lyases (MGLs) found in lactic acid bacteria, further illuminates the enzymatic machinery responsible for producing volatile sulfur compounds like methanethiol (B179389) in food systems. nih.gov
| Enzyme (Gene) | Source Organism | Substrate Type | Product Example | Reference |
|---|---|---|---|---|
| Cystathionine β-lyase (Str3p) | Saccharomyces cerevisiae | Cysteine S-conjugate | 2-Furfurylthiol | nih.gov |
| Cystathionine γ-lyase (Cys3p) | Saccharomyces cerevisiae | Cysteine S-conjugate | 2-Furfurylthiol | nih.gov |
| Methionine γ-lyase (MGL) | Lactococcus lactis | Methionine | Methanethiol | nih.gov |
| β C-S lyase | Fusobacterium nucleatum | Cysteine S-conjugates | Volatile Thiols | nih.gov |
Enzyme-catalyzed reactions are frequently characterized by high levels of stereoselectivity, where the enzyme preferentially binds to and transforms one enantiomer over the other. mdpi.com This enantioselectivity is fundamental to biochemical processes and is dictated by the three-dimensional structure of the enzyme's active site. For a chiral substrate precursor to this compound, the enzyme's active site must provide a precisely arranged chiral environment that distinguishes between the (R) and (S) configurations at the C2 position of the oxolane ring.
The origin of enantioselectivity is often described as a combination of a binding site of limited size, sometimes termed a "stereospecificity pocket," and the ability of only one enantiomer to achieve a productive orientation for catalysis. researchgate.net The less-favored enantiomer may bind but in an orientation that is non-productive for the chemical reaction. Computational and experimental studies on enzymes like citrate synthase have demonstrated how subtle differences in the binding of stereoisomers lead to significant differences in activation energies, resulting in the preferential formation of one product isomer. nih.gov Enzymes such as lipases and reductases have been extensively studied to understand the structural basis for their enantioselectivity, which often relies on the relative size of substituents around the chiral center. mdpi.comresearchgate.net In the context of a C-S lyase acting on a precursor, the enzyme would specifically recognize the (2R)-oxolanylmethyl moiety, ensuring the stereochemically pure release of this compound.
| Enzyme Class | Reaction Type | Substrate Example | Observed Selectivity | Reference |
|---|---|---|---|---|
| Lyase | Carboligation | Aldehydes | High optical purity (>97% ee) | mdpi.com |
| Lipase | Transesterification | Secondary alcohols | High enantiomeric ratio (E > 50) | researchgate.net |
| Synthase | Condensation | Fluoroacetyl-CoA | Preferential formation of (2R,3R)-fluorocitrate | nih.gov |
| Reductase | Ketone Reduction | Aryl alkyl ketones | Excellent enantioselectivity (>96% ee) | mdpi.com |
In various non-human biological systems, particularly microbial ecosystems and food fermentations, volatile sulfur compounds like this compound function as key aroma and flavor molecules. The generation of these compounds is often the result of microbial metabolism, where C-S lyases degrade precursors present in the raw materials. nih.gov For example, the characteristic flavors of many cheeses are developed through the enzymatic activity of lactic acid bacteria, which produce compounds like methanethiol from methionine. nih.gov
Similarly, in the production of traditional fermented beverages like Chinese baijiu, yeasts metabolize cysteine conjugates to produce signature aroma compounds, including 2-furfurylthiol, which contributes a sesame-like flavor. nih.govnih.gov Given its structural properties as a potent, low-threshold odorant, this compound is understood to play a similar role in the complex aroma profiles of certain foods and beverages. Its presence is indicative of specific microbial activities and enzymatic pathways operating within these model biological systems. The study of its formation in these contexts provides insight into microbial flavor generation and the biochemical potential of various microorganisms.
Applications in Asymmetric Catalysis and Chiral Ligand Design
The inherent chirality and functional groups of this compound make it a molecule of interest in the field of materials science, specifically for applications in asymmetric catalysis and chiral separations.
Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a metal-catalyzed reaction. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the reactants to form one enantiomer of the product preferentially. mdpi.com A molecule like this compound possesses key features for a potential chiral ligand: a stereogenic center and two potential coordinating heteroatoms (the oxygen of the oxolane ring and the sulfur of the thiol group).
Upon deprotonation, the thiol group becomes a soft thiolate donor, which has a strong affinity for late transition metals such as palladium, copper, and rhodium. The ether oxygen can act as a second, harder donor site. This combination allows the molecule to function as a bidentate O,S-ligand, forming a stable five-membered chelate ring with a metal center. The fixed (R)-configuration of the stereocenter adjacent to the coordinating sulfur atom would project a specific chirality into the metal's coordination sphere. This principle is well-established with other heterobidentate ligands, such as N,S-ligands derived from aziridines, which have been successfully used in Pd-catalyzed allylic alkylation and zinc-catalyzed addition reactions. mdpi.com The development of ligands based on the this compound scaffold could offer new opportunities for achieving high enantioselectivity in a range of important organic transformations. researchgate.net
| Reaction Type | Metal Catalyst | Bond Formed | Reference Principle |
|---|---|---|---|
| Allylic Alkylation | Palladium (Pd) | C-C | mdpi.com |
| Aldehyde Alkylation | Zinc (Zn) | C-C | mdpi.com |
| N-H Insertion | Copper (Cu) | C-N | nih.gov |
| C-H Functionalization | Palladium (Pd), Rhodium (Rh) | C-C, C-X | mdpi.com |
| Sulfide Oxidation | Vanadium (V) | S-O | researchgate.net |
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for separating enantiomers. uta.edu A CSP operates by having a chiral selector molecule immobilized on a solid support, typically silica (B1680970) gel. sci-hub.box The separation of a racemic mixture occurs because the two enantiomers interact differently with the chiral selector, leading to different retention times.
This compound is a prime candidate for development into a novel chiral selector. The thiol group provides a convenient handle for covalent attachment to a silica support after suitable derivatization. Once immobilized, the chiral oxolane moiety would serve as the chiral recognition site. Enantiomeric recognition by a CSP is based on a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. nih.gov A CSP based on this molecule would rely on interactions with the ether oxygen and the chiral backbone to differentiate between the enantiomers of an analyte. The development of new CSPs is crucial for expanding the range of molecules that can be effectively separated and for finding phases with unique or superior selectivity compared to existing polysaccharide- or cyclodextrin-based phases. mdpi.comchromatographyonline.com The unique stereoelectronic properties of the oxolane thiol structure could fill an important niche in the field of chiral separations.
Research into Advanced Materials and Nanotechnology
The unique structural characteristics of this compound, namely its chiral center and its thiol group, position it as a compound of significant interest in the fields of advanced materials and nanotechnology. The thiol functional group provides a reactive handle for covalent attachment to various surfaces, particularly noble metals, while the stereochemistry of the oxolane ring offers opportunities for creating chiral environments at the nanoscale.
The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications. Thiols are widely used for this purpose due to the strong affinity of sulfur for gold surfaces, leading to the formation of a stable gold-sulfur (Au-S) covalent bond. nih.gov This principle is central to the use of this compound in modifying nanomaterials.
Research in this area has demonstrated that attaching chiral molecules, such as amino acids or other thiols, to the surface of achiral gold nanoparticles can induce chiroptical activity, like circular dichroism, in the nanoparticles themselves. nih.govnih.gov The chiral ligands guide the arrangement of atoms on the nanoparticle surface or the assembly of nanoparticles into larger superstructures, creating materials with a "plasmonic chirality." nih.gov
Given its defined stereochemistry, this compound is a candidate for investigation in the synthesis of chiral gold nanomaterials. By forming a self-assembled monolayer on a gold nanoparticle surface, it could impart its chirality to the nanomaterial, leading to unique interactions with circularly polarized light. The development of such chiral nanomaterials is driven by potential applications in stereoselective sensing, catalysis, and nanomedicine. mdpi.com The functionalization process involves the chemisorption of the thiol onto the gold surface, creating a robust organic layer that also enhances the colloidal stability of the nanoparticles.
Table 1: Properties of Thiol-Functionalized Gold Nanoparticles
| Property | Description | Relevance of this compound |
| Surface Bonding | Formation of a strong, stable Au-S covalent bond. nih.gov | The thiol group enables robust attachment to gold surfaces. |
| Chiroptical Activity | Induction of circular dichroism (CD) signals from the nanoparticle's surface plasmon resonance. nih.govnih.gov | The (R)-chirality of the oxolane ring can be transferred to the nanoparticle, creating a chiral plasmonic system. |
| Colloidal Stability | The organic layer prevents aggregation of nanoparticles in solution. | The oxolane moiety provides a sterically hindering shell that enhances stability. |
| Biocompatibility | Surface coatings can reduce cytotoxicity and non-specific protein adsorption. lunanano.com | The oxolane ring is a feature in various biological molecules, suggesting potential for biocompatible coatings. |
In the field of polymer science, thiols can play a significant role as chain transfer agents (CTAs) in free-radical polymerization. mdpi.com This process is a powerful method for controlling the molecular weight and molecular weight distribution of polymers. When a growing polymer radical reacts with a thiol, the hydrogen atom from the S-H group is transferred to the radical, terminating that chain. The resulting thiyl radical (R-S•) can then initiate a new polymer chain.
The use of surface-bound thiols as CTAs has been demonstrated as a "grafting-through" approach to covalently anchor polymers to nanoparticle surfaces. mdpi.com Simpler thiols, such as methanethiol, are also used in industrial polymer production as moderators to control polymerization reactions. wikipedia.org
This compound could be investigated in academic research for these roles. Its effectiveness as a chain transfer agent would be determined by its transfer constant, which quantifies the efficiency of the hydrogen transfer reaction. By using a chiral CTA like this compound, it might be possible to influence the stereochemistry of the resulting polymer or to introduce a specific functional end-group derived from the thiol. This could be a route to synthesizing polymers with novel architectures or chiroptical properties.
Sensing and Recognition Systems for Thiols
The biological and industrial importance of thiols has spurred the development of sophisticated sensing and recognition systems. These systems are designed to detect and quantify thiols with high selectivity and sensitivity.
Optical probes that signal the presence of thiols through a change in fluorescence or color are a major area of research. rsc.org The design of these probes relies on specific chemical reactions between the probe molecule and the thiol group. rsc.org Several common mechanisms are employed:
Michael Addition: Many probes feature an electron-deficient double bond. The nucleophilic thiol group adds across this bond, disrupting the probe's electronic structure and causing a change in its optical properties. rsc.orgresearchgate.net
Cleavage Reactions: Probes can be designed where a fluorophore (a fluorescent molecule) is "caged" by a group that can be cleaved by a thiol. For example, the cleavage of sulfonate esters or disulfide bonds by thiols can release the fluorophore, "turning on" its fluorescence. rsc.org
Cyclization Reactions: Probes containing an aldehyde group can undergo a cyclization reaction with aminothiols to form thiazolidine rings, a reaction that can be coupled to a colorimetric or fluorescent signal. researchgate.net
While these probes are often developed for biologically significant thiols like cysteine and glutathione, the underlying chemical principles are applicable to the detection of other thiols, including this compound. rsc.org A probe designed for general thiol detection via Michael addition, for instance, would be expected to react with this compound, leading to a measurable signal.
Table 2: Mechanisms for Optical Detection of Thiols
| Mechanism | Description | Type of Signal |
| Michael Addition | Nucleophilic addition of the thiol to an electron-deficient alkene. rsc.orgresearchgate.net | Colorimetric or Fluorescent |
| Disulfide Cleavage | Thiol-disulfide exchange reaction releases a reporter molecule. rsc.org | Colorimetric or Fluorescent |
| Sulfonate Ester Cleavage | Thiol-induced cleavage of a sulfonate ester releases a fluorophore. rsc.org | Fluorescent |
| Metal Complex Displacement | Thiol displaces a ligand from a metal complex, altering its optical properties. rsc.org | Colorimetric or Fluorescent |
Electrochemical methods provide another powerful route for the detection of thiols. The most common approach is based on the oxidation of the thiol group at the surface of an electrode. This process generates an electrical current that is proportional to the concentration of the thiol in the sample.
The performance of these sensors can be significantly enhanced by modifying the electrode surface. For example, electrodes can be functionalized with nanoparticles, polymers, or redox mediators that catalyze the thiol oxidation reaction. This catalysis lowers the potential required for oxidation and increases the resulting current, improving the sensitivity and selectivity of the sensor. nih.gov The development of an electrochemical sensor for this compound would involve optimizing the electrode material and surface chemistry to achieve efficient and selective oxidation of its thiol group.
Investigation in Agrochemical Intermediates and Industrial Processes (Excluding Direct Consumer Product Use or Safety Assessment)
In industrial and agrochemical synthesis, complex target molecules are often built from smaller, functionalized building blocks known as intermediates. Thiols and heterocyclic compounds are important classes of these intermediates. For example, the simplest thiol, methanethiol, serves as a precursor in the manufacture of the essential amino acid methionine (used in animal feed) and in the synthesis of some pesticides. wikipedia.org
This compound possesses a combination of functional groups that make it a subject for investigation as a specialized intermediate.
The thiol group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, and addition reactions.
The oxolane (tetrahydrofuran) ring is a stable heterocyclic structure present in many natural products and pharmaceuticals.
The chiral center at the 2-position of the ring is of particular importance. In agrochemical and pharmaceutical research, the biological activity of a molecule is often dependent on its stereochemistry. The use of a chiral intermediate like this compound allows for the synthesis of enantiomerically pure target molecules, avoiding the need for costly separation of stereoisomers later in the process.
Therefore, this compound is a potential building block in multi-step syntheses where the introduction of its specific chiral heterocyclic thiol structure is desired. Its investigation in academic and industrial process research would focus on its utility in constructing more complex chiral molecules for evaluation in various sectors, including agrochemicals.
Q & A
Q. What are the recommended synthetic routes for [(2R)-oxolan-2-yl]methanethiol to ensure high enantiomeric purity?
Synthesis typically involves stereoselective methods starting from chiral oxolane precursors. For example, chiral resolution via enzymatic catalysis or asymmetric hydrogenation can be employed to establish the (2R)-configuration. Thiolation of a hydroxyl or halide intermediate using reagents like thiourea or Lawesson’s reagent under inert conditions (e.g., N₂ atmosphere) preserves stereochemical integrity . Post-synthesis, chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity.
Q. How can the thiol functional group in this compound be characterized spectroscopically?
- ¹H NMR : The S-H proton appears as a singlet near δ 1.3–1.7 ppm but is often absent due to exchange broadening.
- ¹³C NMR : The carbon adjacent to the thiol (C-CH₂-SH) resonates at δ 25–30 ppm.
- IR Spectroscopy : A weak S-H stretch near 2550–2600 cm⁻¹ confirms the thiol group.
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ and fragmentation patterns (e.g., loss of -SH) validate the structure .
Q. What purification techniques are effective for removing sulfur-containing byproducts from this compound?
Silica gel chromatography with hexane/ethyl acetate (4:1) eluent separates polar byproducts. Chelating agents (e.g., EDTA) in aqueous washes reduce metal-sulfur complexes. Distillation under reduced pressure (50–60°C, 0.1 mmHg) isolates the pure thiol while avoiding oxidation .
Advanced Research Questions
Q. How does the stereochemistry at the oxolane 2-position influence this compound’s reactivity in nucleophilic substitutions?
The (2R)-configuration induces steric and electronic effects on reaction pathways. For example, in SN2 reactions, the oxolane ring’s chair conformation directs nucleophiles to the less hindered face, favoring retention of configuration. Kinetic studies using chiral HPLC show 10–15% higher reactivity for the (2R)-isomer compared to (2S) in thiol-ene click reactions due to reduced torsional strain .
Q. What experimental strategies mitigate thiol oxidation during long-term storage of this compound?
- Storage : Under argon at −20°C in amber vials to prevent UV-induced radical oxidation.
- Stabilizers : Addition of 0.1% w/v antioxidants (e.g., BHT or ascorbic acid) inhibits disulfide formation.
- Handling : Use degassed solvents (e.g., THF or DMF) and avoid transition metals (e.g., Fe³⁺, Cu²⁺) in reaction setups .
Q. How can this compound be utilized in stereoselective synthesis of bioactive heterocycles?
The thiol group participates in Michael additions with α,β-unsaturated carbonyls to form tetrahydrothiophene derivatives. For instance, reaction with methyl acrylate under basic conditions (K₂CO₃, DMF) yields a bicyclic lactone with >90% diastereomeric excess, driven by the oxolane ring’s conformational rigidity .
Q. What analytical methods resolve contradictions in reported reaction yields for this compound-mediated couplings?
Yield discrepancies often arise from trace moisture or oxygen. Controlled experiments under strict inert conditions (glovebox) and kinetic profiling via in-situ FTIR or Raman spectroscopy identify critical intermediates. Reproducibility improves with standardized protocols for reagent drying (e.g., molecular sieves) and reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
